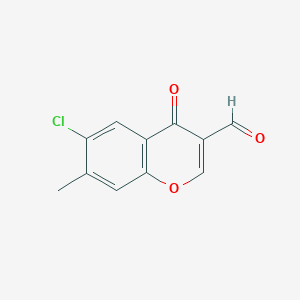

6-クロロ-3-ホルミル-7-メチルクロモン

説明

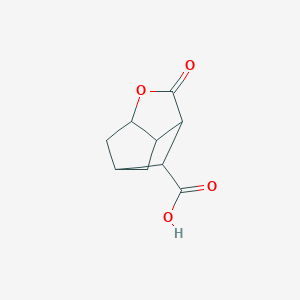

6-Chloro-3-formyl-7-methylchromone, also known as 6-Chloro-7-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a benzopyran derivative . It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring .

Molecular Structure Analysis

The molecular formula of 6-Chloro-3-formyl-7-methylchromone is C11H7ClO3 . It has a molecular weight of 222.62 . The SMILES string representation is Cc1cc2OC=C(C=O)C(=O)c2cc1Cl .Physical And Chemical Properties Analysis

6-Chloro-3-formyl-7-methylchromone is a solid at 20 degrees Celsius . It has a melting point of 183-185 degrees Celsius . The compound is sensitive to air .科学的研究の応用

多剤耐性逆転

この化合物は、ヒト結腸がん細胞およびヒトMDR1遺伝子を導入したマウスリンパ腫細胞における多剤耐性の逆転を研究する研究で使用されています。 この化合物は、薬物に対する耐性を逆転させることにより、化学療法の有効性を高める可能性を示しています .

ウリジン系ライブラリの合成

この化合物は、創薬開発プロセスにおいて貴重なウリジン系ライブラリの合成における試薬として役立ちます .

クロマトグラフィーおよび質量分析

6-クロロ-3-ホルミル-7-メチルクロモンは、クロマトグラフィーおよび質量分析アプリケーションで使用され、タンパク質やその他の生物試料の効率的かつ効果的な分析を支援します .

光化学研究

この化合物は、その独特の特性により、光化学反応の研究に最適であり、光によって駆動される化学プロセスの理解に不可欠です.

有機化合物の合成

この化合物は、さまざまな有機化合物の合成にも使用され、新しい材料や化学物質の開発に貢献しています.

創薬研究

このクロモン誘導体は、特に新しい医薬品の設計と創出において、創薬研究に関与しています .

抗菌および抗バイオフィルム活性

研究では、V. parahaemolyticusおよびV. harveyiなどの病原体に対する抗菌および抗毒性効果が検討されており、活性な抗菌および抗バイオフィルム化合物としての可能性を示しています .

光物理的特性研究

この化合物は、ローダミン誘導体のグリーン合成に使用されており、それらの光物理的特性が分析され、蛍光色素およびイメージング技術の進歩に貢献しています .

各アプリケーションは、科学研究における6-クロロ-3-ホルミル-7-メチルクロモンの汎用性と重要性を示しており、さまざまな分野における潜在的な影響に関する洞察を提供しています。

Safety and Hazards

6-Chloro-3-formyl-7-methylchromone is classified as an irritant . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

6-chloro-7-methyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c1-6-2-10-8(3-9(6)12)11(14)7(4-13)5-15-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULJNFUEBPQUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345726 | |

| Record name | 6-Chloro-3-formyl-7-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64481-12-5 | |

| Record name | 6-Chloro-3-formyl-7-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-3-formyl-7-methylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of inhibiting PTP1B and how does 6-chloro-3-formyl-7-methylchromone achieve this?

A1: Protein tyrosine phosphatase 1B (PTP1B) is an enzyme involved in regulating insulin signaling pathways. [, ] Inhibiting PTP1B has emerged as a promising strategy for developing new treatments for type 2 diabetes and obesity. [, ] While the exact mechanism of action for 6-chloro-3-formyl-7-methylchromone isn't detailed in the provided research, both studies demonstrate its ability to inhibit PTP1B activity. [, ] This inhibition likely occurs through binding to the enzyme's active site, preventing it from dephosphorylating its substrates and thereby modulating the targeted signaling pathways.

Q2: How potent is 6-chloro-3-formyl-7-methylchromone as a PTP1B inhibitor compared to other known inhibitors?

A2: The research indicates that 6-chloro-3-formyl-7-methylchromone inhibits PTP1B with an IC50 value of 15 μM. [] This value represents the concentration of the compound required to reduce enzyme activity by 50%. In comparison, betulinic acid, another inhibitor tested, displayed an IC50 of 9 μM in one study [] and 13 μM in the other. [] These results suggest that while 6-chloro-3-formyl-7-methylchromone shows inhibitory activity against PTP1B, its potency appears to be lower than that of betulinic acid in the experimental conditions used. Further research is needed to thoroughly evaluate and compare its efficacy to other known PTP1B inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)

![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)